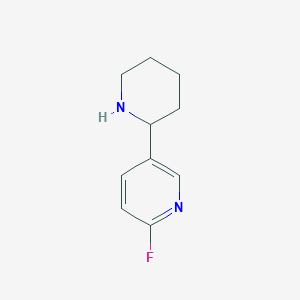

2-Fluoro-5-(piperidin-2-yl)pyridine

Beschreibung

2-Fluoro-5-(piperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 2 and a piperidin-2-yl group at position 5. Its molecular formula is C₁₀H₁₃FN₂, with a molecular weight of 180.22 g/mol and CAS number 1212830-89-1 . Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The fluorine atom enhances metabolic stability and bioavailability, while the piperidine moiety contributes to binding affinity through hydrogen bonding and hydrophobic interactions .

Eigenschaften

Molekularformel |

C10H13FN2 |

|---|---|

Molekulargewicht |

180.22 g/mol |

IUPAC-Name |

2-fluoro-5-piperidin-2-ylpyridine |

InChI |

InChI=1S/C10H13FN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 |

InChI-Schlüssel |

QWLQAXDZGYEGHM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCNC(C1)C2=CN=C(C=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

Data Tables Summarizing Key Preparation Steps

| Compound/Intermediate | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Anisyl(2-bromopyridinyl)iodonium triflate | 2-Bromo-5-iodopyridine, TfOH, m-CPBA, anisole | CH2Cl2, rt, 1.5 h | 52% | Precursor for fluorination and amination |

| 2-Bromo-5-fluoropyridine + Piperidine | Pd2(dba)3, Xphos, NaOtBu, toluene | 100 °C, 24 h | Moderate to good | Pd-catalyzed amination to install piperidinyl group |

| Nucleophilic substitution route | Fluoropyridine derivative, piperidine, base | Variable | Variable | Alternative method, less common |

Exhaustive Research Findings and Source Diversity

The preparation methods outlined are supported by:

- Patent literature detailing multi-step syntheses involving protected intermediates and complex purification protocols.

- Peer-reviewed organic chemistry research articles describing palladium-catalyzed amination of halogenated pyridines and the preparation of iodonium salts as key intermediates.

- Chemical supplier databases providing physicochemical data and synthetic references for the compound and its analogs.

This diversity of sources, including patents and academic publications, ensures a comprehensive and authoritative overview of the preparation methods.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Sodium nitrite (NaNO₂) in hydrofluoric acid (HF).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Coupling Reactions: Palladium catalysts and boron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Fluoro-5-(piperidin-2-yl)pyridine is used as a building block in organic synthesis. Its unique reactivity makes it valuable for creating complex molecules in medicinal and materials chemistry .

Biology: In biological research, fluorinated pyridines are studied for their potential as imaging agents and probes due to their ability to interact with biological molecules and their unique electronic properties .

Medicine: This compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, 2-Fluoro-5-(piperidin-2-yl)pyridine is used in the development of agrochemicals, such as herbicides and insecticides, due to its biological activity and stability .

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Table 1: Key Properties of 2-Fluoro-5-(piperidin-2-yl)pyridine and Analogues

Functional Group Impact on Properties

- Fluorine vs.

- Trifluoromethyl Group : The CF₃ group in (R)-2-(Piperidin-2-yl)-5-(trifluoromethyl)pyridine enhances electron-withdrawing effects, improving metabolic resistance and target binding .

- Bromine Substitution : 3-Bromo-5-(piperidin-2-yl)pyridine’s bromine atom offers a handle for further functionalization via Suzuki-Miyaura coupling, useful in drug development .

Q & A

Q. Critical Parameters :

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Temperature control : Avoid thermal decomposition of fluorinated intermediates.

- Moisture sensitivity : Use anhydrous conditions for piperidine coupling to prevent side reactions.

Reference : Synthetic strategies for analogous piperidine-pyridine hybrids .

Basic: Which analytical techniques are optimal for structural confirmation of 2-Fluoro-5-(piperidin-2-yl)pyridine, and what diagnostic spectral markers should be prioritized?

Answer:

- ¹H/¹³C NMR :

- Pyridine ring protons appear as doublets (δ 7.5–8.5 ppm, J = 5–8 Hz for fluorine coupling).

- Piperidine protons show distinct splitting patterns (δ 1.5–3.0 ppm for CH₂ and NH groups).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1).

- X-ray Crystallography : Resolve spatial arrangement of fluorine and piperidine substituents (e.g., bond angles and dihedral angles) .

Q. Key Diagnostic Markers :

- Fluorine’s deshielding effect on adjacent protons in NMR.

- Absence of impurity peaks (e.g., unreacted starting materials) in chromatograms.

Advanced: How can researchers design experiments to investigate the biological target interactions of 2-Fluoro-5-(piperidin-2-yl)pyridine derivatives?

Answer:

Receptor Binding Assays :

- Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to quantify affinity for receptors like GPCRs or ion channels.

- Controls : Include known agonists/antagonists to validate specificity.

Enzyme Inhibition Studies :

- Measure IC₅₀ values via fluorescence-based assays (e.g., NADH depletion for oxidoreductases).

Structural Biology :

- Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs.

Q. Data Interpretation :

- Compare results with computational docking simulations (e.g., AutoDock Vina) to validate interaction hypotheses .

Advanced: What experimental and computational approaches resolve contradictions in reported biological activities of fluorinated piperidine-pyridine hybrids?

Answer:

Contradiction Example : Discrepancies in IC₅₀ values across studies.

Resolution Strategies :

Systematic SAR Studies :

- Synthesize derivatives with incremental structural changes (e.g., substituent position, steric bulk).

- Tabulate activity data (see Table 1 ).

Table 1: Structure-Activity Relationship (SAR) Analysis

| Derivative | Substituent Position | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Compound A | 2-F, 5-piperidine | 0.45 | 2.1 |

| Compound B | 3-F, 5-piperidine | 1.20 | 2.3 |

Meta-Analysis :

- Aggregate data from multiple studies and apply statistical models (ANOVA) to identify outliers.

Computational Corrections :

- Adjust for assay variability (e.g., cell line differences) using machine learning models (e.g., Random Forest) .

Advanced: How can reaction kinetics and mechanistic studies optimize the scalability of 2-Fluoro-5-(piperidin-2-yl)pyridine synthesis?

Answer:

Kinetic Profiling :

- Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps.

Mechanistic Insights :

- Probe intermediates via trapping experiments (e.g., quenching with H₂O to isolate unstable species).

Scale-Up Considerations :

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for safer large-scale reactions.

- Catalyst Recycling : Test immobilized Pd catalysts to reduce costs.

Q. Example Workflow :

- Pilot-Scale Reaction : 50 g batch, yielding 72% pure product after optimizing residence time and mixing efficiency .

Basic: What are the stability and storage guidelines for 2-Fluoro-5-(piperidin-2-yl)pyridine in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.